1-[4-(2-CHLOROBENZYL)PIPERAZINO]-1-PENTANONE
Description
1-[4-(2-CHLOROBENZYL)PIPERAZINO]-1-PENTANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a chlorobenzyl group attached to a piperazine ring, which is further connected to a pentanone moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-2-3-8-16(20)19-11-9-18(10-12-19)13-14-6-4-5-7-15(14)17/h4-7H,2-3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAULZOPUSNQRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2-CHLOROBENZYL)PIPERAZINO]-1-PENTANONE typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form protected piperazines.
Aza-Michael addition: The key step in the synthesis involves the aza-Michael addition between diamine and in situ generated sulfonium salt.
Deprotection and selective intramolecular cyclization: The protected piperazines are deprotected and then subjected to selective intramolecular cyclization to form the final product.
Chemical Reactions Analysis
1-[4-(2-CHLOROBENZYL)PIPERAZINO]-1-PENTANONE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[4-(2-CHLOROBENZYL)PIPERAZINO]-1-PENTANONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-CHLOROBENZYL)PIPERAZINO]-1-PENTANONE involves its interaction with specific molecular targets and pathways. The compound is known to interact with cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These interactions can modulate various cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
1-[4-(2-CHLOROBENZYL)PIPERAZINO]-1-PENTANONE can be compared with other piperazine derivatives, such as:
1-(4-Chlorobenzyl)piperazine: This compound has a similar structure but lacks the pentanone moiety.
2-[4-(2-CHLOROBENZYL)-1-PIPERAZINYL]-N’-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)ETHYLIDENE]ACETOHYDRAZIDE: This compound has additional functional groups, making it more complex.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
